molecular formula C12H13NO2 B7515697 N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide

N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7515697
M. Wt: 203.24 g/mol
InChI Key: INJJPMVTXQLBKF-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CPB is a synthetic compound that belongs to the benzofuran family and is known for its unique chemical properties that make it a promising candidate for drug development.

Mechanism of Action

N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide's mechanism of action is not fully understood, but it is believed to act on various molecular targets in the body, including neurotransmitter receptors and enzymes. It has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which can lead to improved mood and decreased anxiety. N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide is also stable and has a long shelf life, making it suitable for use in long-term experiments. However, N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide's potency and selectivity can vary depending on the method of synthesis used, which can make it difficult to compare results between studies.

Future Directions

There are several future directions for research on N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide. One area of interest is the development of N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide analogs that have improved potency and selectivity. Another area of interest is the investigation of N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide's mechanism of action and its effects on various molecular targets in the body.

Synthesis Methods

N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. Another method involves the use of an amide coupling reaction between a benzofuran carboxylic acid and an amine.

Scientific Research Applications

N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to have potent activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide has also been studied for its potential use as an antidepressant and anxiolytic.

properties

IUPAC Name

N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h1-4,9,11H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJJPMVTXQLBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,3-dihydro-1-benzofuran-2-carboxamide

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